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Compound of Interest

Compound Name: 6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-
N-methyl-2-naphthalenecarboxamide, identified by the CAS number 426219-35-4. This
molecule is a key intermediate in the synthesis of Orteronel (TAK-700), a non-steroidal
androgen biosynthesis inhibitor that has been investigated for the treatment of prostate cancer.
Orteronel selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial
for the production of androgens in testicular, adrenal, and prostatic tumor tissues.[1]
Understanding the properties and synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide
is therefore critical for researchers involved in the development of related oncological
therapeutics.

Chemical Structure and Properties

The structural and physicochemical properties of 6-Bromo-N-methyl-2-
naphthalenecarboxamide are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 426219-35-4

IUPAC Name 6-bromo-N-methylnaphthalene-2-carboxamide
Molecular Formula C12H10BrNO

Canonical SMILES CNC(=0)C1=CC=C2C=C(Br)C=CC2=C1
InChl Key HPUCFMPIKISIIO-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value

Molecular Weight 264.12 g/mol

Appearance White to off-white solid

Melting Point Not reported

Boiling Point Not reported

Solubility Soluble in organic solvents such as DMSO and
DMF

LogP (Predicted) 3.5

Synthesis

The synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is a multi-step process that
begins with the bromination of a suitable naphthalene precursor to form 6-bromo-2-naphthoic
acid. This carboxylic acid is then activated and coupled with methylamine to yield the final
amide product.

Synthesis of 6-bromo-2-naphthoic acid

Several patented methods describe the synthesis of the key precursor, 6-bromo-2-naphthoic
acid. One common approach involves the bromination of 2-naphthoic acid or a derivative
thereof.
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Amidation of 6-bromo-2-naphthoic acid

The final step in the synthesis is the formation of the amide bond between 6-bromo-2-
naphthoic acid and methylamine. This is a standard peptide coupling reaction and can be
achieved using various coupling agents.

Experimental Protocol: Representative Amide Coupling

e Materials:

o 6-bromo-2-naphthoic acid (1.0 eq)

[¢]

Methylamine (as a solution in THF or as a hydrochloride salt) (1.2 eq)

o

A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBH) (1.1 eq)

o

A non-nucleophilic base (e.g., DIPEA or NMM) (3.0 eq)

[¢]

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

e Procedure:

o Dissolve 6-bromo-2-naphthoic acid in the anhydrous solvent in a round-bottom flask under
an inert atmosphere.

o Add the coupling agent and the base to the solution and stir for 15-30 minutes at room
temperature to activate the carboxylic acid.

o Cool the reaction mixture to 0°C in an ice bath.

o Slowly add the methylamine solution or the methylamine hydrochloride salt to the reaction
mixture.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).
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o Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-N-
methyl-2-naphthalenecarboxamide.

Precursor Synthesis

2-Naphthoic Acid Derivative }—V 6-bromo-2-naphthoic acid
Amidation
. Amide Coupling 6-Bromo-N-methyl-2-
Methylamine (e.g., HATU, DIPEA) naphthalenecarboxamide

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-N-methyl-2-naphthalenecarboxamide.

Role in the Synthesis of Orteronel (TAK-700)

6-Bromo-N-methyl-2-naphthalenecarboxamide serves as a crucial building block in the multi-
step synthesis of Orteronel. The bromo-substituted naphthalene core provides the necessary
scaffold for the subsequent introduction of the imidazole-containing side chain, which is
essential for the biological activity of Orteronel.

Mechanism of Action of Orteronel

Orteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, an enzyme critical in
the androgen biosynthesis pathway. By inhibiting this enzyme, Orteronel effectively blocks the
production of androgens like testosterone, which are known to drive the growth of prostate

cancer.
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Caption: Simplified signaling pathway of Orteronel's mechanism of action.

Spectroscopic Data

While specific, experimentally obtained spectra for 6-Bromo-N-methyl-2-
naphthalenecarboxamide are not readily available in the public domain, the following table
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outlines the expected spectroscopic characteristics based on its chemical structure and data
from analogous compounds.

Table 3: Expected Spectroscopic Data

Technique Expected Features

Aromatic protons (naphthalene ring): ~ & 7.5-8.5
m (multiplets)N-methyl protons: ~ 6 2.9-3.1
IH NMR ppm ( | plets) y p |
ppm (singlet or doublet if coupled to NH)Amide

proton (NH): ~ & 8.0-9.0 ppm (broad singlet)

Aromatic carbons: ~ & 120-140 ppmCarbonyl
13C NMR carbon (C=0): ~ & 165-170 ppmN-methyl
carbon: ~ 8 26-28 ppm

N-H stretch (amide): ~ 3300 cm~! (sharp)C=0
stretch (amide): ~ 1640 cm~1 (strong)Aromatic
C-H stretch: ~ 3050 cm~tAromatic C=C stretch:
~ 1600, 1500 cm~—1

IR (Infrared Spectroscopy)

[M]+ and [M+2]+ isotopic pattern characteristic
Mass Spectrometry (MS) ) ) ]
of a monobrominated compound in a ~1:1 ratio.

Safety and Handling

Detailed toxicological data for 6-Bromo-N-methyl-2-naphthalenecarboxamide is not available.
As with all laboratory chemicals, it should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted
in a well-ventilated fume hood.

Conclusion

6-Bromo-N-methyl-2-naphthalenecarboxamide is a valuable synthetic intermediate, primarily
recognized for its role in the synthesis of the CYP17A1 inhibitor, Orteronel. This guide has
provided an overview of its chemical properties, a plausible synthetic route, and its significance
in the context of drug development. The provided data and protocols are intended to support
researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of
novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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